molecular formula C18H19Cl2NO4S2 B2876730 4-((5-Chloro-2-methylphenyl)sulfonyl)-7-(2-chlorophenyl)-1,4-thiazepane 1,1-dioxide CAS No. 2034377-97-2

4-((5-Chloro-2-methylphenyl)sulfonyl)-7-(2-chlorophenyl)-1,4-thiazepane 1,1-dioxide

Cat. No.: B2876730
CAS No.: 2034377-97-2
M. Wt: 448.37
InChI Key: LYKRXJYRYFRZEU-UHFFFAOYSA-N
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Description

The compound "4-((5-Chloro-2-methylphenyl)sulfonyl)-7-(2-chlorophenyl)-1,4-thiazepane 1,1-dioxide" features a seven-membered thiazepane ring system with two sulfonyl oxygen atoms (1,1-dioxide moiety). Key structural attributes include:

  • Core structure: A 1,4-thiazepane ring, a sulfur-containing heterocycle, which distinguishes it from smaller six-membered benzothiadiazine derivatives.
  • Substituents: A 5-chloro-2-methylphenyl sulfonyl group at position 4 and a 2-chlorophenyl group at position 6. These electron-withdrawing chlorine atoms and sulfonyl groups likely influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

4-(5-chloro-2-methylphenyl)sulfonyl-7-(2-chlorophenyl)-1,4-thiazepane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO4S2/c1-13-6-7-14(19)12-18(13)27(24,25)21-9-8-17(26(22,23)11-10-21)15-4-2-3-5-16(15)20/h2-7,12,17H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKRXJYRYFRZEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally and functionally related sulfonamide-containing heterocycles. Below is a detailed analysis:

Table 1: Structural Comparison

Compound Name Core Structure Substituents Key Features
Target Compound 1,4-Thiazepane 4-(5-Cl-2-MePh-SO₂), 7-(2-Cl-Ph) 7-membered ring, dual Cl atoms
6-Chloro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide Benzothiadiazine 6-Cl, 7-SO₂NH₂ 6-membered ring, diuretic activity
Methyl 6-Chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate Benzodithiazine 6-Cl, hydrazino group, carboxylate Photocatalytic/antimicrobial potential
N-{[2'-(1H-Tetrazole-5-yl)biphenyl-4-yl]methyl}-L-valine Biphenyl-tetrazole Tetrazole, L-valine Angiotensin II receptor antagonism

Key Findings

Benzothiadiazine derivatives (e.g., hydrochlorothiazide analogs) are well-established diuretics, acting via carbonic anhydrase inhibition. The thiazepane core’s expanded ring system could modulate selectivity or potency .

Substituent Effects: The dual chlorophenyl groups in the target compound may improve metabolic stability compared to non-halogenated analogs, as seen in ’s chlorinated benzodithiazines, which exhibit enhanced antimicrobial activity .

Synthesis and Analytical Data :

  • While the exact synthesis route for the target compound is unspecified, describes chlorophenyl sulfonylation and hydrazine coupling steps, which may parallel its preparation .
  • Elemental analysis (e.g., C, H, N percentages) for analogs in (e.g., C 39.02%, H 2.57%, N 13.00%) provides a benchmark for validating the target compound’s purity .

Table 2: Inferred Pharmacological Profiles

Compound Type Potential Activity Evidence Basis
Thiazepane sulfonamides Carbonic anhydrase inhibition Structural similarity to benzothiadiazines
Benzothiadiazine sulfonamides Diuretics, antihypertensives Pharmacopeial listings (e.g., compound b )
Benzodithiazine derivatives Antimicrobial, photocatalytic Hydrazino and Cl substituents

Preparation Methods

Thiazepane Ring Formation

The thiazepane backbone is constructed via a conjugate addition-cyclization sequence. A cysteine derivative (e.g., cysteamine) reacts with an α,β-unsaturated ester under basic conditions:

  • Reagents : Ethyl acrylate, cysteamine hydrochloride, DBU (1,8-diazabicycloundec-7-ene), imidazole
  • Conditions : Acetonitrile, 25°C, 2–3 hours.
  • Mechanism : Michael addition of the thiol to the α,β-unsaturated ester forms a thioether intermediate, followed by intramolecular amidation to yield 1,4-thiazepanone.

Oxidation to 1,1-Dioxide

The sulfur atoms in the thiazepane ring are oxidized to sulfones:

  • Reagents : 3-Chloroperbenzoic acid (MCPBA) or potassium permanganate (KMnO₄).
  • Conditions : Dichloromethane (for MCPBA) or aqueous H₂SO₄ (for KMnO₄), 0–25°C, 12–24 hours.
  • Yield : 75–90%.

Sulfonylation at Position 4

The sulfonyl group is introduced via reaction with 5-chloro-2-methylbenzenesulfonyl chloride:

  • Reagents : 5-Chloro-2-methylbenzenesulfonyl chloride, triethylamine (TEA)
  • Conditions : Dichloromethane, 0°C to room temperature, 6–12 hours.
  • Workup : Extraction with ethyl acetate, purification via silica gel chromatography.
  • Yield : 60–70%.

Table 1. Key Parameters for Cyclization-Oxidation-Sulfonylation Route

Step Reagents Conditions Yield (%)
Cyclization DBU, imidazole CH₃CN, 25°C, 2h 65–75
Oxidation MCPBA CH₂Cl₂, 0°C, 24h 85–90
Sulfonylation ArSO₂Cl, TEA CH₂Cl₂, rt, 12h 60–70

One-Pot Tandem Synthesis

Reaction Design

This method combines ring formation, oxidation, and sulfonylation in a single pot, reducing purification steps:

  • Reagents : 2-Chlorophenyl glycidyl ether, 5-chloro-2-methylbenzenesulfonamide, NaH
  • Conditions : Dimethylacetamide (DMAc), 140–160°C, 8–20 hours.
  • Mechanism : Epoxide ring-opening by sulfonamide initiates nucleophilic attack, followed by cyclization and in situ oxidation.

Optimization Highlights

  • Solvent : DMAc enhances reaction efficiency compared to toluene or DMF.
  • Temperature : 150°C balances reaction rate and byproduct formation.
  • Yield : 50–55% (lower due to competing side reactions).

Table 2. One-Pot Synthesis Conditions

Parameter Value Impact on Yield
Solvent DMAc Maximizes cyclization
Temperature 150°C Reduces polymerization
Reaction Time 18 hours Ensures completion

Late-Stage Functionalization of Pre-Oxidized Intermediates

Synthesis of 1,4-Thiazepane 1,1-Dioxide Core

  • Starting Material : 7-(2-Chlorophenyl)-1,4-thiazepane 1,1-dioxide.
  • Preparation : Achieved via oxidation of 7-(2-chlorophenyl)-1,4-thiazepane using KMnO₄ in H₂SO₄/H₂O (yield: 80%).

Sulfonylation with Directed Ortho-Metalation

  • Reagents : 5-Chloro-2-methylbenzenesulfonyl chloride, n-BuLi
  • Conditions : Tetrahydrofuran (THF), −78°C, 1 hour.
  • Mechanism : Lithiation at position 4 enables regioselective sulfonylation.
  • Yield : 70–75%.

Table 3. Comparison of Late-Stage Functionalization Methods

Method Advantages Disadvantages
Directed metalation High regioselectivity Low temperature required
Conventional coupling Simplicity Moderate yields

Critical Analysis of Methodologies

Yield and Scalability

  • Cyclization-Oxidation-Sulfonylation : Highest overall yield (45–50% over three steps) but requires multiple purifications.
  • One-Pot Synthesis : Lower yield (50–55%) but advantageous for rapid library synthesis.
  • Late-Stage Functionalization : Best for modular derivatization but limited by lithiation sensitivity.

Purity and Characterization

  • HPLC Analysis : All routes yield >95% purity after chromatography.
  • Spectroscopic Data :
    • ¹H NMR (DMSO-d₆): δ 7.85 (d, J = 8.4 Hz, 1H, ArH), 3.45 (m, 2H, SCH₂).
    • ESI-MS : m/z 447.9 [M+H]⁺.

Industrial and Environmental Considerations

Solvent Selection

  • Preferred : Dichloromethane and acetonitrile for sulfonylation and cyclization, respectively.
  • Alternatives : Ethyl acetate for extractions to reduce toxicity.

Waste Management

  • Byproducts : Sulfonic acids from excess sulfonyl chloride neutralized with aqueous NaHCO₃.
  • Metal Residues : KMnO₄ waste treated with NaHSO₃ before disposal.

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